Cas no 1353946-01-6 (tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate)

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate
- tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate
- AKOS024463551
- [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
- AS-73907
- CS-0061663
- 1353946-01-6
- DB-310615
- W19354
-
- MDL: MFCD21098506
- インチ: InChI=1S/C17H28N4O3/c1-6-23-15-11-14(18-12-19-15)21-9-7-13(8-10-21)20(5)16(22)24-17(2,3)4/h11-13H,6-10H2,1-5H3
- InChIKey: GUGYEMMIFOQMPY-UHFFFAOYSA-N
- ほほえんだ: CCOC1=NC=NC(=C1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 336.21614077g/mol
- どういたいしつりょう: 336.21614077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 67.8Ų
tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM165910-1g |
tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate |
1353946-01-6 | 95%+ | 1g |
$505 | 2023-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132303-250mg |
[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester |
1353946-01-6 | 98% | 250mg |
¥4828 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132303-1g |
[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester |
1353946-01-6 | 98% | 1g |
¥14100 | 2023-04-15 | |
eNovation Chemicals LLC | D762447-100mg |
[1-(6-Ethoxy-pyriMidin-4-yl)-piperidin-4-yl]-Methyl-carbaMic acid tert-butyl ester |
1353946-01-6 | 95% | 100mg |
$275 | 2023-09-04 | |
eNovation Chemicals LLC | D762447-1g |
[1-(6-Ethoxy-pyriMidin-4-yl)-piperidin-4-yl]-Methyl-carbaMic acid tert-butyl ester |
1353946-01-6 | 95% | 1g |
$740 | 2023-09-04 | |
Fluorochem | 088916-500mg |
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester |
1353946-01-6 | 95+% | 500mg |
£366.00 | 2022-02-28 | |
Chemenu | CM165910-1g |
tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate |
1353946-01-6 | 95% | 1g |
$505 | 2021-08-05 | |
eNovation Chemicals LLC | D762447-250mg |
[1-(6-Ethoxy-pyriMidin-4-yl)-piperidin-4-yl]-Methyl-carbaMic acid tert-butyl ester |
1353946-01-6 | 95% | 250mg |
$405 | 2023-09-04 |
tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamateに関する追加情報
tert-Butyl (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate: A Comprehensive Overview
In the realm of organic chemistry, the compound tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate (CAS No. 1353946-01-6) stands out as a significant molecule with diverse applications and intriguing chemical properties. This compound is a derivative of a piperidine ring, which is a six-membered saturated heterocyclic amine, and it incorporates a pyrimidine moiety, a six-membered aromatic ring with two nitrogen atoms. The presence of the tert-butyl group adds steric bulk, while the ethoxy substituent on the pyrimidine ring introduces electronic effects that can influence the compound's reactivity and biological activity.
The tert-butyl group is a common protecting group in organic synthesis, often used to prevent unwanted side reactions during complex molecule constructions. Its bulky nature can also play a role in steric hindrance, which is crucial in controlling the stereochemistry of reactions. The methyl carbamate group, on the other hand, is a versatile functional group that can participate in various chemical transformations, including nucleophilic substitutions and amidations.
Recent studies have highlighted the potential of this compound in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrimidine ring is a key structural element in many biologically active compounds, including antiviral drugs and anticancer agents. The ethoxy substituent on the pyrimidine ring can modulate the electronic properties of the molecule, making it more amenable to interactions with biological targets.
From a synthetic perspective, the preparation of tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate involves multi-step processes that showcase the ingenuity of modern organic synthesis. The construction of the piperidine ring typically begins with an alkylation or cyclization reaction, followed by functionalization to introduce the pyrimidine moiety. The introduction of the tert-butyl and methyl carbamate groups requires careful control over reaction conditions to ensure high yields and purity.
The application of this compound extends beyond traditional synthetic chemistry. Its unique structure makes it an ideal candidate for exploring supramolecular chemistry and self-assembling systems. Researchers have investigated its ability to form hydrogen bonds and other non-covalent interactions, which are essential for designing materials with specific physical and chemical properties.
In terms of spectroscopic analysis, this compound has been thoroughly studied using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These studies provide insights into its molecular structure, purity, and stability under various conditions. For instance, ¹H NMR spectroscopy has been instrumental in confirming the regiochemistry of substituents on the pyrimidine ring and piperidine framework.
Looking ahead, ongoing research aims to uncover new synthetic pathways for this compound that are more environmentally friendly and cost-effective. Green chemistry principles are being integrated into its synthesis to minimize waste and reduce reliance on hazardous reagents. Additionally, computational chemistry tools are being employed to predict its behavior in different chemical environments, aiding in the design of novel derivatives with enhanced properties.
In conclusion, tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate is a multifaceted compound with significant potential in various fields of chemistry. Its complex structure offers ample opportunities for exploration in both academic research and industrial applications. As our understanding of its properties deepens through cutting-edge research methodologies, this compound continues to be a focal point for innovation in organic synthesis and materials science.
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